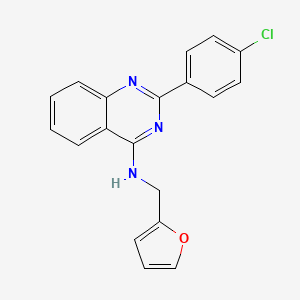
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 4-chlorophenyl group and a furan-2-ylmethylamine moiety, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group:
Attachment of Furan-2-ylmethylamine: The final step involves the reaction of the substituted quinazoline with furan-2-ylmethylamine under appropriate conditions, such as in the presence of a base or a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinazoline ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline core or the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, leading to modulation of their activity.
Pathways Involved: Cellular signaling pathways that are affected by the compound, resulting in changes in cell behavior, such as apoptosis, proliferation, or differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)quinazolin-4-amine: Lacks the furan-2-ylmethyl group, which may result in different biological activities.
N-(furan-2-ylmethyl)quinazolin-4-amine: Lacks the 4-chlorophenyl group, which may affect its chemical reactivity and biological properties.
2-phenylquinazolin-4-amine: Lacks both the 4-chlorophenyl and furan-2-ylmethyl groups, serving as a simpler analog for comparison.
Uniqueness
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine is unique due to the presence of both the 4-chlorophenyl and furan-2-ylmethyl groups, which may confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research and development.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-14-9-7-13(8-10-14)18-22-17-6-2-1-5-16(17)19(23-18)21-12-15-4-3-11-24-15/h1-11H,12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYZUIDLXVGQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5564422.png)
![3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5564449.png)
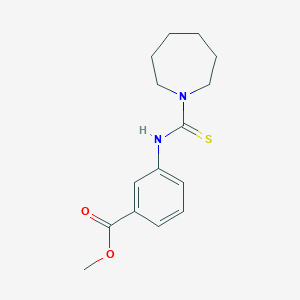
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5564459.png)
![3-[(FURAN-2-YL)METHYL]-1-(4-METHYLBENZOYL)THIOUREA](/img/structure/B5564460.png)
![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)
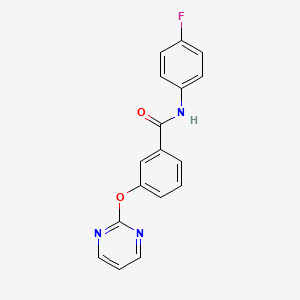
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)
![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)

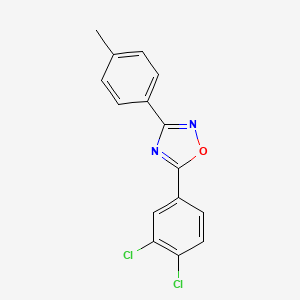
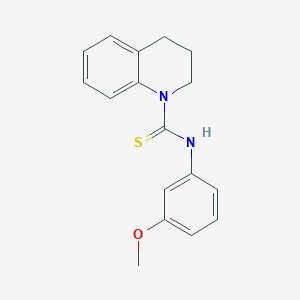
![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)
![N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B5564512.png)
